molecular formula C48H78O17 B1680739 (2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-4,5-Dihydroxy-2-[(2R,4S,5R,13S,18S)-2-hydroxy-4,5,9,9,13,20,20-heptamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl]-6-(hydroxymethyl)-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol CAS No. 20736-08-7

(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-4,5-Dihydroxy-2-[(2R,4S,5R,13S,18S)-2-hydroxy-4,5,9,9,13,20,20-heptamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl]-6-(hydroxymethyl)-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol

Cat. No. B1680739
CAS RN: 20736-08-7
M. Wt: 927.1 g/mol
InChI Key: IUZOALRTJNKYRZ-ANYCVEQWSA-N
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Description

Differentiation inducing agent. Induces endothelial cell growth, migration and capillary tube formation. Inhibits LPS-induced apoptosis. Promotes angiogenesis. Induces MMP-2, VEGF and MAPK, ERK. Active in vivo. Orally active.
Saikosaponin C is a saikosaponin that has been found in B. falactum and has anti-inflammatory and analgesic activities. It reduces basal production of prostaglandin E2 (PGE2; ) in isolated rat peritoneal macrophages when used at a concentration of 100 µg/ml. Saikosaponin C (5 mg/kg per day) decreases acetic acid-induced writhing in repeated cold stressed (SART) mice.
Saikosaponin C is one of the major active constituents of dried Radix bupleuri root that has been widely used in China to treat a variety of conditions. Recently, saikosaponins have been reported to have properties of cell growth inhibition, inducing cancer cells differentiation and apoptosis.

Scientific Research Applications

Synthesis and Derivatives Creation

  • Pseudo-sugars Synthesis : Research on synthesizing isomers of pseudo-hexopyranose and their derivatives from specific bicyclic acetal compounds indicates a methodological approach to manipulating complex sugar-like structures for potential applications in synthetic chemistry and drug design (Ogawa et al., 1980).

Oxidation Processes

  • Oxidation of Hydrocarbons : The study on oxidizing higher alkanes using a hydrogen peroxide-manganese(IV) complex demonstrates the potential for selective oxidation processes, which could be applied in the synthesis or modification of complex organic molecules (Shul’pin et al., 1999).

Asymmetric Synthesis

  • Non-iterative Asymmetric Synthesis of Polyketide Spiroketals : This research highlights methods for creating spiroketal structures with high stereo- and enantioselectivity, relevant for designing complex molecular architectures found in natural products and potential pharmaceuticals (Meilert et al., 2004).

properties

CAS RN

20736-08-7

Product Name

(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-4,5-Dihydroxy-2-[(2R,4S,5R,13S,18S)-2-hydroxy-4,5,9,9,13,20,20-heptamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl]-6-(hydroxymethyl)-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol

Molecular Formula

C48H78O17

Molecular Weight

927.1 g/mol

IUPAC Name

(2S,3R,4R,5R,6S)-2-(((2R,3R,4S,5S,6R)-4,5-dihydroxy-2-((6aR,6bS,8R,12aS,14bS)-8-hydroxy-4,4,6a,6b,11,11,14b-heptamethyl-2,3,4,4a,5,6,6a,6b,7,8,10,11,12,12a,14a,14b-hexadecahydro-1H,9H-12b,8a-(epoxymethano)picen-3-yl)-6-(hydroxymethyl)-2-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)tetrahydro-2H-pyran-3-yl)oxy)-6-methyltetrahydro-2H-pyran-3,4,5-triol

InChI

InChI=1S/C48H78O17/c1-22-30(52)33(55)36(58)39(61-22)63-38-35(57)32(54)24(20-50)64-48(38,65-40-37(59)34(56)31(53)23(19-49)62-40)26-9-12-43(6)25(42(26,4)5)10-13-44(7)27(43)11-14-47-28-17-41(2,3)15-16-46(28,21-60-47)29(51)18-45(44,47)8/h11,14,22-40,49-59H,9-10,12-13,15-21H2,1-8H3/t22-,23+,24+,25?,26?,27?,28-,29+,30-,31+,32+,33+,34-,35-,36+,37+,38+,39-,40-,43-,44+,45-,46?,47?,48+/m0/s1

InChI Key

IUZOALRTJNKYRZ-ANYCVEQWSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@]2(C3CC[C@]4(C(C3(C)C)CC[C@@]5(C4C=CC67[C@]5(C[C@H](C8([C@@H]6CC(CC8)(C)C)CO7)O)C)C)C)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)CO)O)O)O)O)O

SMILES

C[C@H]1[C@H](O)[C@@H](O)[C@@H](O)[C@H](O[C@@H]2[C@@H](O)[C@H](O)[C@@H](CO)O[C@@]2(O[C@H]3[C@H](O)[C@@H](O)[C@H](O)[C@@H](CO)O3)C4CC[C@@]5(C)C(CC[C@]6(C)C5C=CC78[C@@]6(C)C[C@@H](O)C9(CO8)[C@@H]7CC(C)(C)CC9)C4(C)C)O1

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2(C3CCC4(C(C3(C)C)CCC5(C4C=CC67C5(CC(C8(C6CC(CC8)(C)C)CO7)O)C)C)C)OC9C(C(C(C(O9)CO)O)O)O)CO)O)O)O)O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Saikosaponin C; 

Origin of Product

United States

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